3-Fluoro-5-(trifluoromethyl)phenylisothiocyanate
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Overview
Description
3-Fluoro-5-(trifluoromethyl)phenylisothiocyanate is an organic compound characterized by the presence of both fluorine and isothiocyanate functional groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group, in particular, imparts significant stability and reactivity, making it a subject of interest in the fields of pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(trifluoromethyl)phenylisothiocyanate typically involves the reaction of 3-Fluoro-5-(trifluoromethyl)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate compound. The general reaction scheme is as follows:
3-Fluoro-5-(trifluoromethyl)aniline+Thiophosgene→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving the use of advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trifluoromethyl)phenylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, leading to the formation of thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with amines, forming urea derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines and alcohols.
Reaction Conditions: These reactions typically occur under mild to moderate temperatures, often in the presence of a base to facilitate the nucleophilic attack.
Major Products Formed
Thiourea Derivatives: Formed from the reaction with amines.
Urea Derivatives: Formed from the addition reactions with amines.
Scientific Research Applications
3-Fluoro-5-(trifluoromethyl)phenylisothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoromethyl)phenylisothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to readily react with nucleophilic sites on biomolecules, such as the amino groups in proteins. This reactivity can lead to the formation of covalent bonds, modifying the structure and function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- 3-(Trifluoromethyl)phenyl isocyanate
Comparison
3-Fluoro-5-(trifluoromethyl)phenylisothiocyanate is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which influence its reactivity and stability. Compared to similar compounds, it offers distinct advantages in terms of its electrophilicity and the types of reactions it can undergo .
Properties
IUPAC Name |
1-fluoro-3-isothiocyanato-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NS/c9-6-1-5(8(10,11)12)2-7(3-6)13-4-14/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRZULHQGCMNER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N=C=S)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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